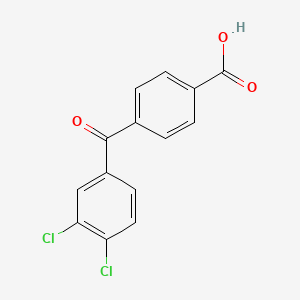
tert-Butyl ((1r,4r)-4-(allyloxy)cyclohexyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl ((1r,4r)-4-(allyloxy)cyclohexyl)carbamate: is a chemical compound that features a tert-butyl group, an allyloxy group, and a cyclohexylcarbamate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl ((1r,4r)-4-(allyloxy)cyclohexyl)carbamate typically involves the following steps:
Formation of the cyclohexylcarbamate core: This can be achieved by reacting cyclohexylamine with tert-butyl chloroformate under basic conditions to form tert-butyl cyclohexylcarbamate.
Introduction of the allyloxy group: The allyloxy group can be introduced via a nucleophilic substitution reaction, where the hydroxyl group of an allyl alcohol reacts with the cyclohexylcarbamate in the presence of a suitable base.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The allyloxy group in tert-Butyl ((1r,4r)-4-(allyloxy)cyclohexyl)carbamate can undergo oxidation reactions to form epoxides or other oxidized derivatives.
Reduction: The compound can be reduced to remove the allyloxy group or to modify the cyclohexyl ring.
Substitution: The allyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include m-chloroperoxybenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.
Major Products:
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: De-allylated cyclohexylcarbamate or modified cyclohexyl derivatives.
Substitution: Various substituted cyclohexylcarbamates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as a building block in organic synthesis for the preparation of more complex molecules.
- Employed in the development of novel catalysts and ligands.
Biology:
- Investigated for its potential as a protective group in peptide synthesis.
- Studied for its interactions with biological macromolecules.
Medicine:
- Explored for its potential as a prodrug, where the compound is metabolized in the body to release the active drug.
- Evaluated for its pharmacokinetic properties and potential therapeutic applications.
Industry:
- Utilized in the production of specialty chemicals and advanced materials.
- Applied in the development of new polymers and coatings.
Mecanismo De Acción
The mechanism of action of tert-Butyl ((1r,4r)-4-(allyloxy)cyclohexyl)carbamate depends on its specific application. In the context of its use as a prodrug, the compound is designed to undergo metabolic conversion in the body to release the active drug. This involves enzymatic cleavage of the carbamate group, followed by further metabolism of the resulting intermediate.
Molecular Targets and Pathways:
- The compound may target specific enzymes involved in its metabolic conversion.
- Pathways related to drug metabolism, such as those involving cytochrome P450 enzymes, may be involved in its mechanism of action.
Comparación Con Compuestos Similares
tert-Butyl carbamate: A simpler analog without the allyloxy and cyclohexyl groups.
Cyclohexyl carbamate: Lacks the tert-butyl and allyloxy groups.
Allyloxy carbamate: Contains the allyloxy group but lacks the cyclohexyl and tert-butyl groups.
Uniqueness:
- The presence of both the allyloxy and cyclohexyl groups in tert-Butyl ((1r,4r)-4-(allyloxy)cyclohexyl)carbamate provides unique steric and electronic properties.
- This compound’s structure allows for specific interactions in chemical reactions and biological systems that are not possible with simpler analogs.
Propiedades
Fórmula molecular |
C14H25NO3 |
|---|---|
Peso molecular |
255.35 g/mol |
Nombre IUPAC |
tert-butyl N-(4-prop-2-enoxycyclohexyl)carbamate |
InChI |
InChI=1S/C14H25NO3/c1-5-10-17-12-8-6-11(7-9-12)15-13(16)18-14(2,3)4/h5,11-12H,1,6-10H2,2-4H3,(H,15,16) |
Clave InChI |
JSXGGEQRMRKBDB-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC1CCC(CC1)OCC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[Phenyl(trimethylsilyloxy)methyl]thiazole](/img/structure/B8307305.png)


![2-chloro-N-(oxan-4-yl)-6H,7H-thieno[3,2-d]pyrimidin-4-amine](/img/structure/B8307316.png)

![3-(6-Chloro-2-(methylthio)pyrimidin-4-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B8307340.png)





![6'-Methoxy-3-trifluoromethyl[2,3']bipyridinyl](/img/structure/B8307385.png)
![Hexahydro-3h-pyrrolo[1,2-c]imidazol-3-one](/img/structure/B8307401.png)

